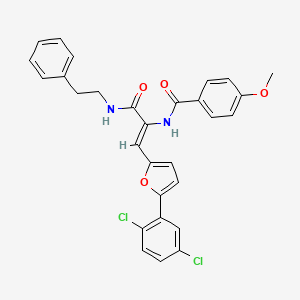

(Z)-N-(1-(5-(2,5-dichlorophenyl)furan-2-yl)-3-oxo-3-(phenethylamino)prop-1-en-2-yl)-4-methoxybenzamide

Description

Properties

IUPAC Name |

N-[(Z)-1-[5-(2,5-dichlorophenyl)furan-2-yl]-3-oxo-3-(2-phenylethylamino)prop-1-en-2-yl]-4-methoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H24Cl2N2O4/c1-36-22-10-7-20(8-11-22)28(34)33-26(29(35)32-16-15-19-5-3-2-4-6-19)18-23-12-14-27(37-23)24-17-21(30)9-13-25(24)31/h2-14,17-18H,15-16H2,1H3,(H,32,35)(H,33,34)/b26-18- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJMMMVIWUBCPKI-ITYLOYPMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NC(=CC2=CC=C(O2)C3=C(C=CC(=C3)Cl)Cl)C(=O)NCCC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)C(=O)N/C(=C\C2=CC=C(O2)C3=C(C=CC(=C3)Cl)Cl)/C(=O)NCCC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H24Cl2N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

535.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (Z)-N-(1-(5-(2,5-dichlorophenyl)furan-2-yl)-3-oxo-3-(phenethylamino)prop-1-en-2-yl)-4-methoxybenzamide is a novel chemical entity that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This detailed article explores the compound's biological properties, structure-activity relationships (SAR), and relevant case studies.

Molecular Formula

- C : 22

- H : 22

- Cl : 2

- N : 2

- O : 4

- S : 1

Structural Characteristics

The compound features a furan ring substituted with a dichlorophenyl group, an amide linkage, and a phenethylamino moiety. Its unique structure contributes to its biological activity.

Antitumor Activity

Research indicates that the compound exhibits significant antitumor activity against various cancer cell lines. In vitro studies have demonstrated its efficacy in inhibiting cell proliferation and inducing apoptosis in cancer cells.

Case Study Findings

-

Cell Lines Tested :

- Mia PaCa-2 (pancreatic cancer)

- PANC-1 (pancreatic cancer)

- RKO (colorectal cancer)

- LoVo (colorectal cancer)

The proposed mechanism involves the inhibition of key signaling pathways associated with cell survival and proliferation. Specifically, it may act on:

- DNA Gyrase Inhibition : Similar to other compounds that target bacterial DNA replication, this mechanism is hypothesized to extend to tumor cells, disrupting their replication processes.

Antimicrobial Activity

Preliminary studies suggest that the compound may also possess antimicrobial properties. Testing against various microorganisms indicated moderate activity against:

- Staphylococcus aureus

- Candida albicans

Structure-Activity Relationship (SAR)

Research into SAR has revealed that modifications to the furan ring and amide group significantly influence biological activity. For instance:

- Substituting different aryl groups on the furan ring can enhance potency.

| Modification Type | Effect on Activity |

|---|---|

| Aryl Group Variation | Increased potency against specific cancer cell lines |

| Amide Linkage Alteration | Modulates metabolic stability |

Toxicity Profile

Toxicological assessments are critical for determining the safety of new compounds. Initial findings suggest that the compound has a favorable toxicity profile, with no significant adverse effects observed in animal models at therapeutic doses.

Scientific Research Applications

Antimicrobial Properties

Recent studies have investigated the antimicrobial activity of furan-derived compounds, including derivatives similar to (Z)-N-(1-(5-(2,5-dichlorophenyl)furan-2-yl)-3-oxo-3-(phenethylamino)prop-1-en-2-yl)-4-methoxybenzamide. Research indicates that these compounds exhibit significant antibacterial and antifungal properties. The mechanism of action is believed to involve the disruption of microbial cell membranes and interference with metabolic pathways.

Case Study: Synthesis and Activity

A study published in MDPI examined the synthesis of various furan derivatives and their antimicrobial activities. The results demonstrated that certain substitutions on the furan ring significantly enhanced antibacterial efficacy against strains such as Staphylococcus aureus and Escherichia coli .

Molecular Docking Studies

Molecular docking studies are crucial for understanding how (Z)-N-(1-(5-(2,5-dichlorophenyl)furan-2-yl)-3-oxo-3-(phenethylamino)prop-1-en-2-yl)-4-methoxybenzamide interacts with biological targets. These studies help predict binding affinities and elucidate the binding modes of the compound with various receptors.

Insights from Docking Studies

Docking simulations have shown that this compound can effectively bind to specific targets involved in cancer pathways, suggesting its potential as an anticancer agent. For instance, compounds with similar structures were found to inhibit the PD-1/PD-L1 pathway, which is critical in cancer immunotherapy .

Role as a Ligand

The compound's structure allows it to function as a ligand in various biochemical assays. Its ability to interact with multiple receptors makes it a candidate for drug development targeting diseases such as cancer and infections.

Applications in Drug Development

The versatility of (Z)-N-(1-(5-(2,5-dichlorophenyl)furan-2-yl)-3-oxo-3-(phenethylamino)prop-1-en-2-yl)-4-methoxybenzamide extends to its use in developing novel therapeutic agents. Its unique properties may lead to the discovery of new drugs that can modulate specific biological pathways effectively.

Comparative Data Table

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a class of benzamide derivatives with variations in substituents on the phenyl ring and the amino group. Key analogs include:

Structural Analogs and Their Features

Notes on Structural Variations:

Chlorine Substitution Pattern: The 2,5-dichlorophenyl group in the reference compound introduces greater steric hindrance and electron-withdrawing effects compared to the 3-chlorophenyl analogs. This may enhance binding to hydrophobic pockets in enzymes or receptors but could reduce solubility .

3-Methoxypropylamino: The methoxy group introduces polarity, enhancing solubility while retaining moderate lipophilicity . Allylamino: The smaller allyl group reduces molecular weight and steric hindrance, possibly improving reactivity but decreasing metabolic stability .

Stereochemical Considerations :

All compounds share the (Z)-configuration, ensuring consistent spatial orientation of functional groups. This configuration is often essential for maintaining hydrogen-bonding interactions with biological targets.

Research Findings and Hypothetical Bioactivity

While direct bioactivity data for these compounds is unavailable in the provided evidence, structure-activity relationship (SAR) principles suggest:

- Electron-Withdrawing Effects : The 2,5-dichlorophenyl group may enhance binding to targets requiring electron-deficient aromatic interactions, such as kinase inhibitors or protease antagonists.

- Lipophilicity vs. Solubility: The phenethylamino group in the reference compound likely improves blood-brain barrier penetration, making it a candidate for CNS-targeted therapies. In contrast, the 3-methoxypropylamino analog may be better suited for systemic applications requiring balanced pharmacokinetics .

- Synthetic and Analytical Methods : Structural confirmation of these compounds likely relies on techniques like X-ray crystallography (using SHELX software for refinement) and NMR spectroscopy .

Q & A

Basic: What synthetic methodologies are recommended for preparing (Z)-N-(1-(5-(2,5-dichlorophenyl)furan-2-yl)-3-oxo-3-(phenethylamino)prop-1-en-2-yl)-4-methoxybenzamide, and how can the Z-isomer be selectively obtained?

Methodological Answer:

The synthesis typically involves a multi-step approach:

- Step 1: Condensation of 5-(2,5-dichlorophenyl)furan-2-carbaldehyde with 4-methoxybenzamide to form the enone intermediate.

- Step 2: Reaction with phenethylamine under controlled pH (e.g., acetic acid buffer) to form the enamine, favoring the Z-isomer via steric hindrance or temperature modulation (e.g., reflux in ethanol at 80°C) .

- Key Controls: Use chiral auxiliaries or catalysts (e.g., Lewis acids) to enhance stereoselectivity. Monitor reaction progress via TLC and confirm isomer purity using HPLC with a chiral column.

Advanced: How can contradictory reports on this compound’s biological activity (e.g., anti-proliferative vs. anti-inflammatory effects) be systematically addressed?

Methodological Answer:

Contradictions may arise from assay variability, cell-line specificity, or concentration-dependent effects. To resolve this:

- Dose-Response Analysis: Perform IC50 determination across multiple cell lines (e.g., HeLa, MCF-7) and primary cells .

- Pathway-Specific Assays: Use luciferase reporters (e.g., NF-κB for inflammation) and apoptosis markers (e.g., caspase-3) to disentangle mechanisms .

- Meta-Analysis: Cross-reference data with structural analogs (e.g., marine-derived amides/alkaloids) to identify conserved bioactivity trends .

Basic: What analytical techniques are essential for structural confirmation and stereochemical assignment?

Methodological Answer:

- NMR Spectroscopy: 1H/13C NMR to confirm backbone connectivity; NOESY for Z/E configuration via spatial proton interactions .

- X-Ray Crystallography: Definitive proof of stereochemistry via single-crystal analysis (if crystallizable) .

- High-Resolution Mass Spectrometry (HRMS): Verify molecular formula (C28H22Cl2N2O4) and fragmentation patterns .

Advanced: How can computational modeling predict this compound’s interaction with histone deacetylase (HDAC) enzymes?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina to model binding to HDAC’s catalytic pocket (e.g., HDAC6 or HDAC8). Parameterize the zinc-binding group (oxo moiety) and hydrophobic interactions (2,5-dichlorophenyl) .

- Molecular Dynamics (MD): Simulate binding stability over 100 ns trajectories (GROMACS/AMBER) to assess conformational flexibility of the furan-phenethylamino moiety .

- QSAR Analysis: Compare with benzofuranone-based HDAC inhibitors to optimize substituents for potency .

Basic: What are critical handling and stability considerations for this compound during experimental workflows?

Methodological Answer:

- Storage: Store at -20°C in anhydrous DMSO (sealed under nitrogen) to prevent hydrolysis of the enamine bond .

- Light Sensitivity: Protect from UV exposure (use amber vials) due to the conjugated furan-benzamide system .

- Stability Assays: Monitor degradation via HPLC at intervals (0, 24, 48 hrs) under varying pH (4–9) .

Advanced: How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

Methodological Answer:

- Substituent Variation: Synthesize analogs with:

- Biological Testing: Screen analogs for cytotoxicity (MTT assay), solubility (LogP via shake-flask method), and metabolic stability (microsomal incubation) .

- Pharmacophore Mapping: Identify critical moieties (e.g., methoxybenzamide’s role in membrane permeability) using 3D-QSAR (CoMFA/CoMSIA) .

Basic: What in vitro assays are recommended for initial evaluation of this compound’s therapeutic potential?

Methodological Answer:

- Anti-Proliferative Activity: MTT/WST-1 assays on cancer cell lines (72 hrs exposure) .

- Anti-Inflammatory Screening: ELISA for TNF-α/IL-6 suppression in LPS-stimulated macrophages .

- CYP450 Inhibition: Assess metabolic interference via fluorogenic cytochrome P450 assays .

Advanced: How can researchers validate the compound’s target engagement in complex biological systems?

Methodological Answer:

- Chemical Proteomics: Use photoaffinity labeling with a biotinylated probe to pull down binding proteins .

- Cellular Thermal Shift Assay (CETSA): Monitor target protein stabilization after compound treatment via Western blot .

- CRISPR Knockout: Generate HDAC or kinase knockout cell lines to confirm loss of compound efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.